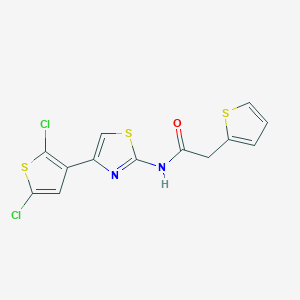

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 921518-50-5

Cat. No.: VC4439779

Molecular Formula: C13H8Cl2N2OS3

Molecular Weight: 375.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921518-50-5 |

|---|---|

| Molecular Formula | C13H8Cl2N2OS3 |

| Molecular Weight | 375.3 |

| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C13H8Cl2N2OS3/c14-10-5-8(12(15)21-10)9-6-20-13(16-9)17-11(18)4-7-2-1-3-19-7/h1-3,5-6H,4H2,(H,16,17,18) |

| Standard InChI Key | FVICKOLVOOLWFB-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Introduction

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that integrates thiazole and thiophene moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions:

-

Formation of Thiazole Core: The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives.

-

Substitution with Dichlorothiophene: The thiazole is functionalized with 2,5-dichlorothiophene using nucleophilic substitution or coupling reactions.

-

Acetamide Derivatization: The final step involves acylation with thiophene-acetic acid derivatives to form the target compound.

Spectroscopic Characterization

The structural confirmation of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be achieved using the following techniques:

| Technique | Characteristic Peaks/Signals |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Signals for aromatic protons in the thiophene and thiazole rings; amide proton |

| Infrared Spectroscopy (IR) | Peaks for C=O (amide), C-S (thiazole/thiophene), and N-H stretches |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to m/z = 347 |

Applications and Future Directions

The compound's structure suggests potential applications in drug discovery:

-

Pharmaceutical Development:

-

Further studies could explore its efficacy as an antimicrobial or anticancer agent.

-

-

Structure-Activity Relationship (SAR):

-

Modifications at the dichlorothiophene or acetamide groups could enhance biological activity.

-

-

Molecular Docking Studies:

-

Computational methods can predict its binding affinity to biological targets such as enzymes or receptors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume